(5-Hydroxynaphthalen-1-yl) benzoate
Description
(5-Hydroxynaphthalen-1-yl) benzoate is a benzoic acid ester derivative featuring a hydroxynaphthalene moiety. Its structure consists of a naphthalene ring substituted with a hydroxyl group at the 5-position, esterified with a benzoyl group.
Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27g/mol |
IUPAC Name |
(5-hydroxynaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H12O3/c18-15-10-4-9-14-13(15)8-5-11-16(14)20-17(19)12-6-2-1-3-7-12/h1-11,18H |
InChI Key |
TWYZJDASIMIAPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Benzoate Esters
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Odor/Stability |
|---|---|---|---|---|
| Benzyl benzoate | 212.24 | 18–20 | Insoluble in water | Balsamic, almond-like |
| Methyl benzoate | 136.15 | 12–15 | Slightly water-soluble | Floral, cananga-like |
| Hexyl benzoate | 220.30 | <25 | Insoluble in water | Woody-green, piney |
| Rizatriptan benzoate | 391.47 | 150–152 (decomposes) | Soluble in ethanol | Pharmaceutical solid |
| (5-Hydroxynaphthalen-1-yl) benzoate | Est. 264.27 | Not reported | Likely hydrophobic | Presumed aromatic |
Key Observations :
- Hydrophobicity : Like benzyl and hexyl benzoates, this compound is expected to exhibit low water solubility due to its aromatic and ester groups .
- Acidity: The hydroxyl group at the 5-position may confer mild acidity (pKa ~10–12, comparable to phenolic compounds), distinguishing it from non-hydroxylated benzoates .
- Thermal Stability : The naphthalene backbone likely enhances thermal stability relative to alkyl-substituted benzoates (e.g., methyl or hexyl benzoate) .
Reactivity :
Research Findings :
Stability and Environmental Impact
- Biodegradation : The hydroxynaphthalene moiety may slow microbial degradation compared to simpler benzoates (e.g., methyl benzoate) due to increased aromaticity .
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